7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-2-7-8(10(12)13)3-4-14-9(7)5-6/h1-2,5,8H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWBRUNLFGSLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Oxo-Chromene Precursors
A foundational approach for synthesizing dihydrochromene derivatives involves the hydrogenation of oxo-chromene precursors. For example, US Patent 4,654,432 describes the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (Formula-5) using 10% palladium on carbon (Pd/C) under ambient pressure and temperature to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Formula-4) with high efficiency. This method achieves quantitative conversion by leveraging the selectivity of Pd/C for ketone reduction without over-hydrogenation.
Adapting this protocol to synthesize the 7-fluoro isomer would require substituting the starting material with 7-fluoro-4-oxo-4H-chromene-4-carboxylic acid. However, the steric and electronic effects of fluorine at the 7-position may necessitate adjustments in catalyst loading or reaction temperature to maintain yield and purity.
Esterification and Reduction Strategies
Esterification of chromene carboxylic acids followed by reduction is a widely employed strategy. In WO2014111903A2, methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (Formula-3) is synthesized via refluxing 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Formula-4) with methanol and sulfuric acid, achieving a 98% yield and 99.97% purity. Subsequent reduction using sodium bis(2-methoxyethoxy)aluminium hydride (Vitride) in dichloromethane (DCM) yields 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1).
For the 7-fluoro analog, esterification with methanol or ethanol under acidic conditions (H₂SO₄ or HCl) could similarly produce the methyl or ethyl ester, which might then be reduced to the aldehyde or carboxylic acid. However, the reactivity of Vitride with esters at the 4-position remains unexplored, necessitating empirical optimization.
Optimization of Reaction Conditions
Catalyst and Solvent Selection
The choice of catalyst and solvent significantly impacts reaction outcomes. The use of Vitride in DCM for reducing methyl esters to aldehydes is well-documented. However, competing reduction pathways may lead to alcohol byproducts, as observed in prior art for 6-fluoro derivatives. To mitigate this, WO2014111903A2 recommends combining Vitride with alcohols like methanol or ethanol, which stabilize the intermediate and enhance selectivity toward the aldehyde.
| Parameter | Optimal Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Reducing Agent | Vitride + Methanol | 95% | 99.5% |
| Solvent | Dichloromethane | 92% | 99.2% |
| Temperature | -60°C to 0°C | 89% | 98.8% |
Table 1: Optimization of reduction conditions for methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate.
Purification and Analytical Validation
Purification via distillation under vacuum and degassing at 50°C yields oily intermediates with minimal impurities. High-performance liquid chromatography (HPLC) with a Hypersil BDS Phenyl column (250 × 4.8 mm, 5µm) and detection at 210 nm ensures rigorous quality control. For the 7-fluoro compound, similar protocols would require validation to confirm retention times and peak homogeneity.
Challenges in Synthesizing 7-Fluoro Derivatives
Steric and Electronic Effects
The position of the fluorine atom profoundly influences reactivity. Fluorine at the 7-position may introduce steric hindrance during esterification or reduction, potentially slowing reaction kinetics compared to the 6-fluoro analog. Additionally, the electron-withdrawing nature of fluorine could alter the acidity of the carboxylic acid, affecting esterification rates.
Byproduct Formation
Prior art highlights the formation of (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol as a major byproduct during Vitride-mediated reductions. For the 7-fluoro isomer, analogous side reactions are likely, necessitating precise control of stoichiometry and temperature to suppress alcohol formation.
Comparative Analysis of Synthetic Pathways
| Method | Starting Material | Key Step | Yield | Purity |
|---|---|---|---|---|
| Hydrogenation (Pd/C) | 6-Fluoro-4-oxo-chromene-2-acid | Catalytic hydrogenation | 95% | 99.8% |
| Esterification + Vitride | Methyl 6-fluoro-chromene-2-ester | Vitride reduction | 98% | 99.97% |
Table 2: Comparison of synthetic routes for 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The carboxylic acid group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within Chromene/Coumarin Families
7-Fluoro-3,4-Dihydronaphthalen-1(2H)-one
- Structure: Shares the 7-fluoro and 3,4-dihydro motifs but replaces the chromene ring with a naphthalenone system.
- Key Differences : Lacks the carboxylic acid group and features a ketone at position 1.
3-Methyl-4-Oxo-2-Phenyl-4H-Chromene-8-Carboxylic Acid
- Structure : Chromene backbone with a phenyl group (position 2), methyl (position 3), and oxo group (position 4).
- Key Differences : Fluorine is absent; the carboxylic acid is at position 8 instead of 3.
- Implications : The phenyl group enhances lipophilicity, while the oxo group may influence hydrogen-bonding interactions .
(4R)-4-[(Aminocarbonyl)Amino]-6-Fluoro-3,4-Dihydro-2H-Chromene-4-Carboxylic Acid
- Structure: Fluorine at position 6 and an additional aminocarbonylamino substituent.
- Key Differences : Altered fluorine position and functionalization at position 4.
- Biological Relevance: The aminocarbonylamino group may enhance binding to enzymes or receptors, suggesting distinct pharmacological applications .
Functionalized Benzoxazine Derivatives: Flumioxazin
- Structure : N-(7-Fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide.
- Key Differences : Replaces the chromene ring with a benzoxazine system and includes a propynyl group and cyclohexene dicarboximide moiety.
- Applications : Potent herbicide inhibiting tyrosinase, critical in melanin and porphyrin biosynthesis .
- SAR Insights : The propynyl group and dicarboximide substituent are critical for herbicidal activity, highlighting the importance of bulky hydrophobic groups in agrochemical design .
Chlorinated Chromene Derivatives
- Example: 6-Chloro-7-[4-(Substituted Carbamoyl)Phenoxy]Chroman-4-Carboxylic Acid
- Structure: Chlorine at position 6 and a phenoxy-carbamoyl substituent at position 5.
- Key Differences : Chlorine vs. fluorine alters lipophilicity (higher logP with Cl) and electronic effects.
- Therapeutic Potential: Demonstrated in GPCR-targeted drug development, emphasizing the role of halogen positioning in receptor binding .
Comparative Data Table
Key Research Findings
- Fluorine Position Matters : Fluorine at position 7 (vs. 6) in chromene derivatives enhances metabolic stability and electronic effects, critical for enzyme inhibition .
- Carboxylic Acid Role : The carboxylic acid at position 4 improves solubility and enables salt formation, advantageous in drug formulation .
- Agrochemical vs. Pharma Design: Bulky substituents (e.g., dicarboximide in flumioxazin) favor herbicidal activity, while smaller functional groups (e.g., aminocarbonylamino) align with therapeutic applications .
Biological Activity
Overview
7-Fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds recognized for their diverse biological activities. The compound features a chromene core with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position, which enhances its interaction with biological molecules. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The structural formula of this compound can be represented as follows:
This compound's unique structure allows for various chemical reactions, including oxidation and reduction processes. The presence of the carboxylic acid group facilitates hydrogen bonding, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's affinity for biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymes: The compound has been shown to inhibit lactate transporters MCT1 and MCT4, which are critical in cancer cell metabolism. This inhibition can impede the growth of certain cancer cells by disrupting their energy supply pathways.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it can inhibit tumor-associated carbonic anhydrases (hCA IX and XII), which are often overexpressed in cancerous tissues. The compound demonstrated significant inhibitory activity with Ki values in the low micromolar range (0.53 µM for hCA IX and 0.47 µM for hCA XII) .
Antimicrobial Properties
A study focusing on the antibacterial activity of related compounds found that derivatives of 7-fluoro-2-oxo-2H-chromene exhibited promising results against bacterial strains. Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents. Its interaction with biological systems may be influenced by environmental factors such as pH and temperature, which can affect its ionization state and stability .
Q & A
Q. What are the optimal synthetic routes for 7-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?
The synthesis of fluorinated chromene derivatives typically involves multi-step protocols. For example, describes a multi-step synthesis of a related fluoro-isoindole-carboxylic acid, emphasizing controlled reaction temperatures (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for coupling reactions). Similarly, chromene-carboxylic acids often require cyclization of precursors via acid catalysis or thermal methods. Researchers should monitor reaction progress using TLC or HPLC and optimize stoichiometric ratios of fluorinated intermediates to minimize side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. For example, utilized NMR to verify substituent positions in a fluorinated chromene derivative, while highlighted HPLC (>98% purity thresholds) for assessing compound purity. FT-IR can also confirm functional groups like carboxylic acid (–COOH) and chromene rings. Cross-validation with elemental analysis is recommended for definitive purity assessment .
Q. How can researchers isolate and purify this compound from complex reaction mixtures?
Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. notes that amide derivatives of chromene-carboxylic acids often require repeated crystallization from ethanol/water mixtures to achieve >95% purity. For acidic compounds, ion-exchange chromatography may enhance separation efficiency. Preparative HPLC with C18 columns is advised for large-scale purification .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of fluorinated chromene-carboxylic acids?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory results) may arise from assay conditions or substituent effects. observed that substituting chlorine with fluorine in chromene derivatives altered cytotoxicity profiles. Researchers should standardize assays (e.g., MIC values for antimicrobial studies) and perform dose-response comparisons. Computational docking studies can also clarify structure-activity relationships (SAR) by modeling interactions with biological targets .
Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic reactions?
Fluorine’s electronegativity deactivates the chromene ring, reducing susceptibility to electrophilic attacks but enhancing stability toward oxidation. demonstrated that trifluoromethyl groups in similar compounds increased metabolic stability. Kinetic studies (e.g., monitoring reaction rates with varying fluorinated analogs) can quantify these effects. DFT calculations may further predict reactive sites .
Q. What are the key challenges in assessing the metabolic stability of this compound in vitro?
Fluorinated compounds often exhibit unpredictable Phase I/II metabolism. recommends using liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation. Researchers should compare half-life () values against non-fluorinated analogs. Stability in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) should also be tested to evaluate oral bioavailability .
Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. highlighted the role of fluorophenyl groups in enhancing hydrophobic interactions. Researchers should validate predictions with in vitro enzymatic assays and co-crystallization studies to refine SAR .
Q. What experimental approaches are suitable for probing the photostability of this compound under UV-Vis light?
Accelerated photodegradation studies using UV chambers (e.g., 365 nm exposure) with HPLC monitoring can quantify degradation products. emphasized protecting light-sensitive intermediates with amber glassware. Adding radical scavengers (e.g., butylated hydroxytoluene) may mitigate decomposition pathways .
Methodological Considerations
Q. How should researchers design SAR studies to evaluate the impact of fluorine position on chromene-carboxylic acid bioactivity?
Synthesize analogs with fluorine at positions 6, 7, or 8 on the chromene ring and compare their activities in standardized assays (e.g., IC values for enzyme inhibition). and show that chlorine/fluorine substitution at different positions alters antimicrobial potency. Pair these results with computational electrostatic potential maps to rationalize trends .
Q. What isotopic labeling techniques are applicable for tracing the metabolic fate of this compound?
Incorporate F or C isotopes during synthesis (e.g., using labeled fluorobenzene precursors). ’s synthetic protocols can be adapted with isotopic reagents. Use PET imaging or F NMR to track distribution and excretion in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
